4-Fluoro-2-(trifluoromethyl)phenylhydrazine
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Overview
Description
4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is insoluble in water .
Molecular Structure Analysis
The linear formula for 4-(Trifluoromethyl)phenylhydrazine is CF3C6H4NHNH2 . Its molecular weight is 176.14 .Chemical Reactions Analysis
4-(Trifluoromethyl)phenylhydrazine participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenylhydrazine is a crystalline powder that is pale yellow to orange or pale brown in color . It has a melting point of 63-65 °C and a boiling point of 118-122 °C/17 mmHg . It is insoluble in water .Scientific Research Applications
Synthesis of Fluorinated Compounds
4-Fluoro-2-(trifluoromethyl)phenylhydrazine is utilized in the synthesis of various fluorinated compounds. For instance, it is used in the formation of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrating its versatility in creating fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
Computational Exploration in Cycloaddition Reactions
This chemical is also significant in computational studies exploring its use in cycloaddition reactions. Such studies provide insights into the inductive and conjugative effects of fluoro and trifluoromethyl substituents, aiding the design of synthetic processes involving these groups (Su, Xie, Liang, Houk, & Liu, 2022).
Formation of Pyrazoles
It contributes to the formation of 1-aryl-perfluoro-3-ethyl-4-methylpyrazole and related compounds. The reaction with perfluoro-2-methyl-2-pentene, for instance, leads to the synthesis of various pyrazole derivatives depending on the reaction conditions and arylhydrazine used (Chi, Kim, Park, Gatilov, Bagryanskaya, & Furin, 1999).
Molecular Docking and Dynamics Simulation Studies
In theoretical studies, this compound has been involved in the analysis of vibration and interaction of pharmaceutically active hydrazine derivatives. These studies provide insights into chemical reactivity, stability, and potential biological activities through molecular docking and dynamics simulation (Mary, Resmi, Sarala, Yadav, & Celik, 2021).
Development of Fluorescent Probes
4-Fluoro-2-(trifluoromethyl)phenylhydrazine has been used in the development of fluorescent probes for detecting hydrazine in biological and water samples. This showcases its application in environmental monitoring and health safety (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).
Antimicrobial Agents
This chemical is instrumental in the synthesis of antimicrobial agents. Compounds like 7-Chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, synthesized with its aid, have been evaluated for their pharmacological activities (Rathore & Kumar, 2006).
Safety And Hazards
properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCHZMMHDGSMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379230 |
Source
|
Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)phenylhydrazine | |
CAS RN |
754973-91-6 |
Source
|
Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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